molecular formula C16H14N4O5S2 B3304123 N-(4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 921563-62-4

N-(4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No. B3304123
CAS RN: 921563-62-4
M. Wt: 406.4 g/mol
InChI Key: IJUFMMYQSJYPHZ-UHFFFAOYSA-N
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Description

The compound “N-(4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide” is a chemical compound that likely contains a thiazole ring . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The exact properties of this compound would depend on its specific substituents.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide in lab experiments is its potential application in anti-inflammatory and anti-cancer research. However, one limitation is that the mechanism of action of this compound is not fully understood, which may limit its potential use in certain research areas.

Future Directions

There are several future directions for research on N-(4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide. One direction is to further investigate the mechanism of action of this compound. Another direction is to study the potential use of this compound as an inhibitor of protein-protein interactions. Additionally, further research could be done to investigate the potential use of this compound in combination with other anti-inflammatory and anti-cancer drugs.

Scientific Research Applications

N-(4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide has been studied for its potential application in various scientific research areas. This compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as an inhibitor of protein-protein interactions.

properties

IUPAC Name

N-[4-[2-oxo-2-(4-sulfamoylanilino)ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O5S2/c17-27(23,24)12-5-3-10(4-6-12)18-14(21)8-11-9-26-16(19-11)20-15(22)13-2-1-7-25-13/h1-7,9H,8H2,(H,18,21)(H2,17,23,24)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUFMMYQSJYPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide

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